1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characteristics and Conformation
- The crystal structure analysis of similar purine derivatives reveals typical geometries with planar fused-ring systems and specific conformations influenced by intramolecular hydrogen bonding. These structural insights are crucial for understanding the compound's interactions with biological targets (Karczmarzyk et al., 1997).
Receptor Affinity and Pharmacological Evaluation
- New series of purine derivatives have been synthesized and evaluated for their affinity towards serotonin (5-HT) receptors. These studies have led to the identification of compounds with significant anxiolytic activity and insights into structure-activity relationships, highlighting the importance of the morpholine substituent for receptor binding (Chłoń-Rzepa et al., 2014).
Synthesis and Chemical Reactions
- Research has been conducted on the preparation of sulfur-transfer agents and related compounds, demonstrating the versatility of purine derivatives in chemical synthesis and potential applications in drug development (Klose et al., 1997).
Analgesic Activity
- Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects, pointing to the potential development of new analgesic agents based on purine derivatives (Zygmunt et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-17-16(18(26)23(2)20(22)27)25(10-6-9-15-7-4-3-5-8-15)19(21-17)24-11-13-28-14-12-24/h3-5,7-8H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVQVFEFYBPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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